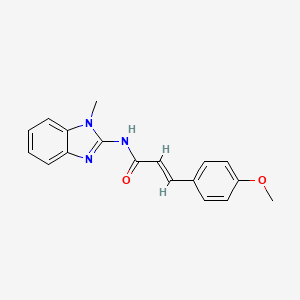![molecular formula C13H13ClN2OS2 B5856566 N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5856566.png)
N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide, also known as CTET, is a chemical compound with potential therapeutic applications. This compound belongs to the class of hydrazide derivatives and has been synthesized using various methods. CTET has been studied for its potential use in treating various diseases, including cancer and inflammation. In
作用機序
The mechanism of action of N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide is not fully understood. However, studies have shown that N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide induces apoptosis in cancer cells by activating the caspase-dependent pathway. N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide inhibits the growth of cancer cells and induces apoptosis. N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide has also been shown to have anti-inflammatory effects and antimicrobial activity. However, the exact biochemical and physiological effects of N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide are not fully understood and require further investigation.
実験室実験の利点と制限
One of the advantages of using N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide in lab experiments is its potential therapeutic applications in treating cancer, inflammation, and microbial infections. N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide is also relatively easy to synthesize using various methods. However, one of the limitations of using N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide in lab experiments is the lack of understanding of its exact mechanism of action and biochemical and physiological effects.
将来の方向性
There are several future directions for N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide research. One direction is to investigate the potential use of N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide in combination with other drugs in treating cancer and inflammation. Another direction is to study the pharmacokinetics and pharmacodynamics of N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide to determine its optimal dosage and administration route. Further investigation is also needed to understand the exact mechanism of action and biochemical and physiological effects of N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide. Finally, the potential use of N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide as an antimicrobial agent requires further exploration.
Conclusion:
In conclusion, N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide is a chemical compound with potential therapeutic applications in treating cancer, inflammation, and microbial infections. N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide has been synthesized using various methods and has been studied for its potential use in various scientific research applications. Although the exact mechanism of action and biochemical and physiological effects of N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide are not fully understood, further research is needed to explore its potential as a therapeutic agent.
合成法
N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide has been synthesized using various methods, including the reaction of 5-chloro-2-thiophenecarboxylic acid hydrazide with ethyl acetoacetate and 2-bromoethyl acetate. Another method involves the reaction of 5-chloro-2-thiophenecarboxylic acid hydrazide with ethyl acetoacetate and 1-bromo-2-chloroethane. The reaction of 5-chloro-2-thiophenecarboxylic acid hydrazide with ethyl acetoacetate and 2-bromo-1-chloroethane has also been used to synthesize N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide.
科学的研究の応用
N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide has been studied for its potential use in treating various diseases, including cancer and inflammation. A study conducted by Li et al. (2018) showed that N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide inhibited the growth of human hepatocellular carcinoma cells and induced apoptosis. Another study conducted by Zhang et al. (2019) demonstrated that N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide had anti-inflammatory effects in a mouse model of acute lung injury. N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide has also been studied for its potential use as an antimicrobial agent. A study conducted by Zuo et al. (2019) showed that N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide had antibacterial activity against Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-5-ethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS2/c1-3-10-6-9(7-18-10)13(17)16-15-8(2)11-4-5-12(14)19-11/h4-7H,3H2,1-2H3,(H,16,17)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMBXQHLOVUBGB-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NN=C(C)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CS1)C(=O)N/N=C(\C)/C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-5-ethylthiophene-3-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[1-(cyclohexylcarbonyl)-4-piperidinyl]methyl}cyclohexanecarboxamide](/img/structure/B5856490.png)
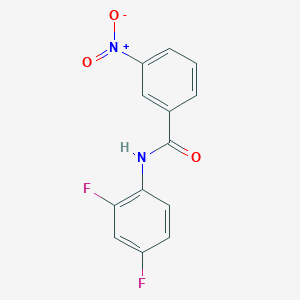
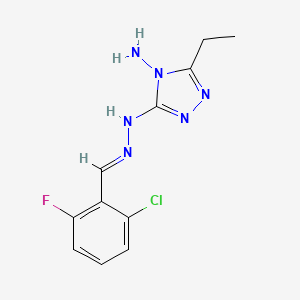
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5856511.png)
![1-allyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5856515.png)
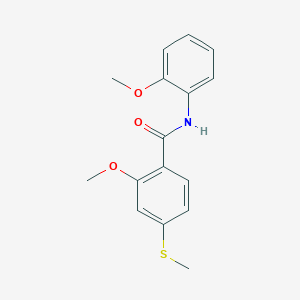
![4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5856533.png)
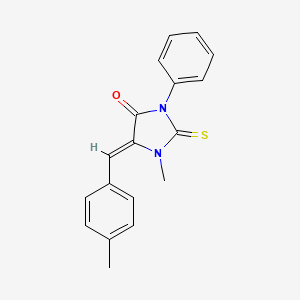
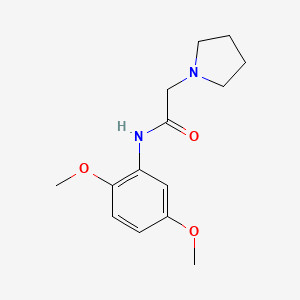
![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5856565.png)
![2-[({[2-(dimethylamino)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5856582.png)
